![molecular formula C7H13Cl2N3 B2438620 trans-2-(1-Methyl-1h-pyrazol-4-yl)cyclopropanamine dihydrochloride CAS No. 1899946-29-2](/img/structure/B2438620.png)
trans-2-(1-Methyl-1h-pyrazol-4-yl)cyclopropanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“trans-2-(1-Methyl-1h-pyrazol-4-yl)cyclopropanamine dihydrochloride” is a chemical compound with the empirical formula C8H15Cl2N3. It has a molecular weight of 224.13 . This compound is in solid form .
Synthesis Analysis
The synthesis of similar compounds, such as trans-disubstituted pyrazolylcyclopropane building blocks, has been described in the literature . The key step of the synthesis was Corey–Chaikowsky cyclopropanation of the corresponding α,β-unsaturated Weinreb amides .Molecular Structure Analysis
The SMILES string of this compound is CN1N=CC(CNC2CC2)=C1.[H]Cl.[H]Cl . This indicates that the compound contains a 1-methyl-1h-pyrazol-4-yl group attached to a cyclopropanamine group, and it is a dihydrochloride salt .Physical And Chemical Properties Analysis
As mentioned earlier, “trans-2-(1-Methyl-1h-pyrazol-4-yl)cyclopropanamine dihydrochloride” is a solid compound . More specific physical and chemical properties such as melting point, solubility, and stability are not provided in the available resources.Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Complex Compounds
This chemical serves as a precursor in synthesizing various complex compounds. For example, Budzisz et al. (2004) discussed its use in synthesizing highly substituted pyrazole ligands, which were then used to form complexes with platinum(II) and palladium(II) metal ions (Budzisz et al., 2004).
Structural Characterization
The compound has been used in studies involving structural characterization and analysis. For instance, Liu et al. (2009) utilized it in the synthesis of a specific compound, enabling the study of its molecular structure and intramolecular hydrogen bonds (Liu et al., 2009).
Spectral Response and Photophysical Analysis
Mati et al. (2012) explored the spectral response of geometrical isomers of a pyrazoline derivative, highlighting the compound's role in photophysical and quantum chemical analysis (Mati et al., 2012).
Chemical Reactions and Properties
Photochemical Reactions
The compound is used in studies of photochemical reactions. Quast and Jakobi (1991) explored the retention of configuration and stereoselectivity in the photolysis of cis- and trans-tetraalkyl-4-methylene-1-pyrazolines, highlighting the compound's significance in studying reaction mechanisms (Quast & Jakobi, 1991).
Synthesis of Biologically Active Compounds
Liu et al. (2017) discussed its role as an intermediate in the synthesis of biologically active compounds, such as those used in cancer therapy (Liu et al., 2017).
Catalytic and Synthetic Applications
Catalysis in Polymerization
Choi et al. (2015) demonstrated the use of a derivative of this compound in catalyzing the polymerization of methyl methacrylate, indicating its potential application in materials science (Choi et al., 2015).
Versatile Intermediate in Synthesis
The compound serves as a versatile intermediate in the synthesis of various other chemicals, as illustrated by the work of Kazuta et al. (2002), who used it to create conformationally restricted analogues of histamine (Kazuta et al., 2002).
Mechanism of Action
Target of Action
The primary target of trans-2-(1-Methyl-1h-pyrazol-4-yl)cyclopropanamine dihydrochloride is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .
Mode of Action
Trans-2-(1-Methyl-1h-pyrazol-4-yl)cyclopropanamine dihydrochloride interacts with NAMPT, leading to its activation . This activation enhances the NAD+ salvage pathway, thereby increasing the availability of NAD+ for various biological processes .
Biochemical Pathways
The compound primarily affects the NAD+ salvage pathway . By activating NAMPT, it increases the conversion of nicotinamide to NAD+, which is crucial for various cellular processes including energy metabolism and cell survival .
Pharmacokinetics
The compound’s interaction with the cyp enzyme system has been noted . It was found to have attenuated CYP direct inhibition (DI) towards multiple CYP isoforms , which suggests that it may have a favorable pharmacokinetic profile.
Result of Action
The activation of NAMPT by trans-2-(1-Methyl-1h-pyrazol-4-yl)cyclopropanamine dihydrochloride leads to an increase in the availability of NAD+ . This can enhance various NAD±dependent processes, potentially offering therapeutic benefits in the treatment of diseases related to metabolism and aging .
properties
IUPAC Name |
(1R,2S)-2-(1-methylpyrazol-4-yl)cyclopropan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10-4-5(3-9-10)6-2-7(6)8;;/h3-4,6-7H,2,8H2,1H3;2*1H/t6-,7+;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXDAUIZBWDPLZ-AUCRBCQYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CC2N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2C[C@H]2N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(1-Methyl-1h-pyrazol-4-yl)cyclopropanamine dihydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.